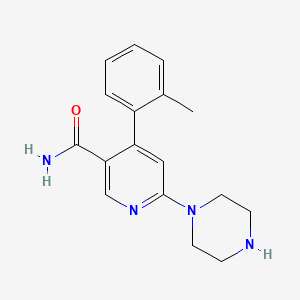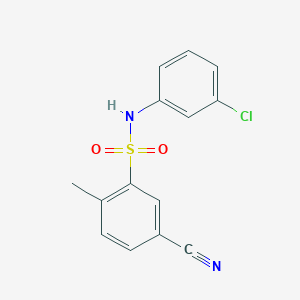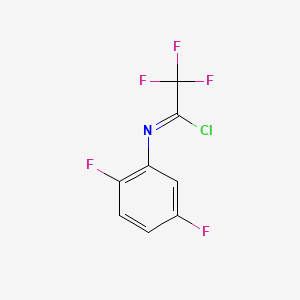![molecular formula C10H12ClF3Si B13689018 [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a trimethylsilane group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. One common method involves the use of bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trifluoromethyl group can participate in nucleophilic addition reactions, particularly with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted phenyl derivatives, while addition reactions with carbonyl compounds can produce trifluoromethylated alcohols.
科学研究应用
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for compounds that require trifluoromethylation for enhanced pharmacokinetic properties.
作用机制
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane involves its ability to act as a nucleophilic reagent. The trimethylsilane group can stabilize negative charges, making the compound an effective nucleophile in various reactions. The trifluoromethyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .
相似化合物的比较
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in the presence of an isocyanate group instead of a trimethylsilane group.
(Trifluoromethyl)trimethylsilane: This compound contains the trifluoromethyl and trimethylsilane groups but lacks the chloro group and phenyl ring.
Uniqueness
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the chloro and trifluoromethyl groups allows for versatile chemical transformations, while the trimethylsilane group enhances nucleophilicity and stability.
属性
分子式 |
C10H12ClF3Si |
|---|---|
分子量 |
252.73 g/mol |
IUPAC 名称 |
[2-chloro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI 键 |
OBMGHHFIYYPGOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)




![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)


![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

